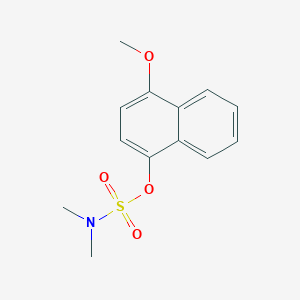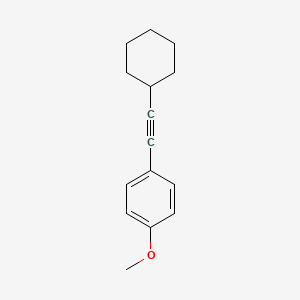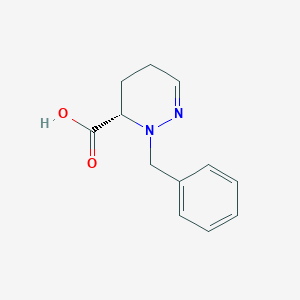![molecular formula C30H44O6Si3 B14119394 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is a complex organosilicon compound It is characterized by its unique structure, which includes multiple silyl groups and methacrylate functionalities
Vorbereitungsmethoden
The synthesis of 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate typically involves the reaction of dimethylchlorosilane with 3-(2-methylprop-2-enoyloxy)propyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles, such as amines or thiols, forming new functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanol, silane, and various functionalized siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers, which have applications in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: It is explored for its potential use in drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable, functionalized surfaces.
Industry: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism by which 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate exerts its effects involves the interaction of its silyl groups with various molecular targets. The methacrylate functionalities allow for polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules or other polymers, resulting in enhanced material properties or biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane and 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane, 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is unique due to the presence of diphenylsilyl groups. These groups impart additional stability and functionality, making it suitable for applications requiring high-performance materials.
Similar compounds include:
- 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane
- Tetramethyl-bis-(3-(2-methyl-acryloyloxy)-propyl)-disiloxane
These compounds share similar structural features but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C30H44O6Si3 |
|---|---|
Molekulargewicht |
584.9 g/mol |
IUPAC-Name |
3-[[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H44O6Si3/c1-25(2)29(31)33-21-15-23-37(5,6)35-39(27-17-11-9-12-18-27,28-19-13-10-14-20-28)36-38(7,8)24-16-22-34-30(32)26(3)4/h9-14,17-20H,1,3,15-16,21-24H2,2,4-8H3 |
InChI-Schlüssel |
XJGWMXQFMBZZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)CCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)

![3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid](/img/structure/B14119327.png)
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)

![(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine](/img/structure/B14119399.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

